5-Bromo-3-methylpyridine-2-sulfonyl chloride
Description
5-Bromo-3-methylpyridine-2-sulfonyl chloride is a halogenated pyridine derivative with a sulfonyl chloride functional group. These compounds are typically used as intermediates in pharmaceutical synthesis or specialized laboratory reagents due to their reactive sulfonyl chloride group, which facilitates nucleophilic substitution reactions.
Properties
IUPAC Name |
5-bromo-3-methylpyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWIGUQEROPRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
This compound is likely used as a building block in the synthesis of more complex molecules, so its targets would depend on the specific molecules it’s used to create.
Mode of Action
As a sulfonyl chloride, it likely acts as an electrophile, reacting with nucleophiles in the course of synthetic reactions.
Biochemical Pathways
As a synthetic intermediate, its effects on biochemical pathways would be determined by the final compounds it’s used to synthesize.
Result of Action
As a synthetic intermediate, its effects would be determined by the final compounds it’s used to synthesize.
Action Environment
The action of 5-Bromo-3-methylpyridine-2-sulfonyl chloride, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals.
Biological Activity
5-Bromo-3-methylpyridine-2-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications as a pharmaceutical intermediate. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a pyridine ring substituted with a bromine atom and a sulfonyl chloride group, which significantly contributes to its reactivity and biological activity.
As a sulfonyl chloride, this compound acts primarily as an electrophile . This allows it to participate in nucleophilic substitution reactions, enabling the formation of various biologically active derivatives. The electrophilic nature of the sulfonyl group facilitates interactions with nucleophiles such as amines, alcohols, and thiols, leading to the synthesis of sulfonamides and other derivatives with potential therapeutic effects.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antibacterial Activity : Preliminary studies indicate that compounds containing sulfonyl groups exhibit antibacterial properties by inhibiting bacterial growth through interference with essential metabolic pathways.
- Antitumor Activity : Research has shown that derivatives of this compound can inhibit cancer cell proliferation in various cancer types, including breast and ovarian cancers. The mechanism often involves inducing apoptosis or disrupting cell cycle progression .
- Antiviral Properties : Some studies suggest that the compound may inhibit viral replication by targeting specific viral enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | , |
| Antitumor | Induction of apoptosis in cancer cell lines | , |
| Antiviral | Inhibition of viral replication |
Case Study: Antitumor Activity
A recent study evaluated the antitumor effects of this compound on ovarian cancer cell lines. The results demonstrated significant inhibition of cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and morphological changes typical of apoptotic cells .
Table 2: IC50 Values for Antitumor Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Ovarian Cancer | 25 |
| Derivative A | Breast Cancer | 15 |
| Derivative B | Lung Cancer | 30 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The substituent positions on the pyridine ring critically influence reactivity and physicochemical properties. Below is a comparison of key analogs:
Key Observations:
Positional Isomerism : The target compound and 5-Bromo-2-methylpyridine-3-sulfonyl chloride are positional isomers. The sulfonyl chloride group at position 2 (target) versus 3 (analog) alters steric and electronic effects, impacting reactivity in coupling reactions .
Functional Group Diversity : The propane-linked sulfonyl chloride in 3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride introduces an ether moiety, reducing electrophilicity compared to direct pyridine-ring sulfonyl chlorides .
Halogen Variants : 5-Bromo-2-chloro-3-methylpyridine lacks the sulfonyl chloride group but shares bromine and methyl substituents, making it less reactive in nucleophilic substitutions .
Physicochemical and Reactivity Comparison
Reactivity Insights:
- The sulfonyl chloride group in the target compound is highly reactive toward amines and alcohols, making it valuable for forming sulfonamides or sulfonate esters. However, steric hindrance from the methyl group at position 3 may slow kinetics compared to analogs with substituents in less crowded positions .
- 5-Bromo-2-chloro-3-methylpyridine is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura), where its chlorine atom acts as a leaving group .
Preparation Methods
Synthesis of 5-Bromo-3-methylpyridine Precursor
The key intermediate, 5-bromo-3-methylpyridine (structurally close to 5-bromo-2-methylpyridine), is typically prepared through multi-step organic synthesis involving nitration, reduction, and bromination steps. The most advanced and industrially viable method reported involves:
Step 1: Formation of 5-nitro-2-methylpyridine
- Condensation of diethyl malonate with sodium or sodium hydride to form a salt.
- Dropwise addition of 5-nitro-2-chloropyridine to this salt solution in toluene.
- Heating to 110°C for 1.5 hours for condensation.
- Acidic decarboxylation using 6N HCl under reflux for 4 hours.
- Extraction and purification yield 5-nitro-2-methylpyridine with ~93-94% yield.
Step 2: Reduction to 5-amino-2-methylpyridine
- Catalytic hydrogenation of 5-nitro-2-methylpyridine using 10% Pd/C catalyst in 1,4-dioxane under 0.4 MPa hydrogen pressure at 30°C for 16 hours.
- Filtration and solvent evaporation yield 5-amino-2-methylpyridine with ~97% yield.
Step 3: Bromination to 5-bromo-2-methylpyridine
- Formation of the amine salt with 48% hydrobromic acid at 0 to -10°C.
- Slow addition of bromine followed by sodium nitrite in aqueous solution.
- Neutralization with sodium hydroxide and extraction with ethyl acetate.
- Drying and evaporation yield 5-bromo-2-methylpyridine with ~92% yield.
This method is noted for mild reaction conditions, high yields at each step, simple post-treatment, and suitability for industrial scale-up due to cost-effective raw materials and operational ease.
Sulfonylation to 5-Bromo-3-methylpyridine-2-sulfonyl Chloride
Once the bromomethylpyridine intermediate is obtained, sulfonylation is performed to introduce the sulfonyl chloride group at the 2-position of the pyridine ring:
-
- Chlorosulfonic acid (ClSO3H) is used as the sulfonylating agent.
- The reaction is typically carried out at low temperatures to control the exothermic sulfonylation process.
- The bromomethylpyridine is added slowly to chlorosulfonic acid under stirring.
- After completion, the reaction mixture is quenched carefully, and the crude product is isolated.
-
- The crude sulfonyl chloride is purified by recrystallization or other chromatographic techniques to achieve the desired purity.
- Industrial processes employ large reactors with precise temperature and addition rate controls to maximize yield and purity.
This sulfonylation method is standard for preparing sulfonyl chlorides from aromatic or heteroaromatic compounds and is well-documented for pyridine derivatives.
Summary Table of Key Preparation Steps and Conditions
| Step | Reaction | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Condensation & Decarboxylation | Diethyl malonate + Na/NaH + 5-nitro-2-chloropyridine, 6N HCl reflux | 110°C (condensation), reflux (acid) | 93-94 | Formation of 5-nitro-2-methylpyridine |
| 2 | Reduction | 10% Pd/C, H2 (0.4 MPa), 1,4-dioxane | 30°C | 97 | Conversion to 5-amino-2-methylpyridine |
| 3 | Bromination | 48% HBr, Br2, NaNO2, NaOH | 0 to -10°C | 92 | Formation of 5-bromo-2-methylpyridine |
| 4 | Sulfonylation | Chlorosulfonic acid (ClSO3H) | Low temperature (controlled) | Not specified | Formation of this compound |
Research Findings and Industrial Relevance
- The multi-step synthetic route for the bromomethylpyridine precursor is optimized for high yield and selectivity, avoiding by-products common in direct bromination methods.
- The use of catalytic hydrogenation with Pd/C under mild conditions ensures high purity of the amino intermediate, critical for downstream bromination.
- Bromination via diazotization (using NaNO2) followed by bromine substitution is a selective method that minimizes polybromination.
- Sulfonylation with chlorosulfonic acid is a classical approach, but temperature control is crucial to avoid decomposition or side reactions.
- Industrial production scales these reactions with precise control over temperature, addition rates, and purification to ensure consistent product quality.
- The process is cost-effective due to inexpensive starting materials and efficient catalytic steps, making it suitable for pharmaceutical and agrochemical intermediate manufacture.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
